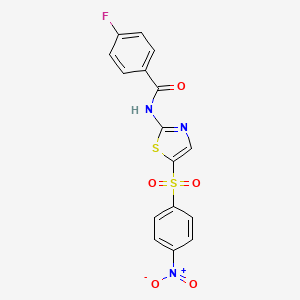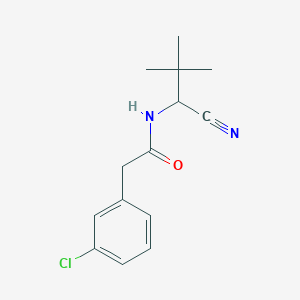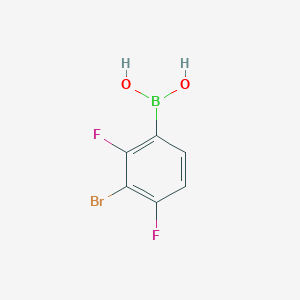
(3-Bromo-2,4-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2377609-38-4 . It has a molecular weight of 236.81 and its IUPAC name is (3-bromo-2,4-difluorophenyl)boronic acid . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2,4-difluorophenyl)boronic acid” is 1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Bromo-2,4-difluorophenyl)boronic acid” is a solid at room temperature . It has a boiling point of 305.9±52.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Tris(pentafluorophenyl)borane, a compound related to boronic acids, is known for its role in homogeneous Ziegler-Natta chemistry. It's a strong boron Lewis acid used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).
Synthesis and Crystal Structure Analysis
Amino-3-fluorophenyl boronic acid, derived from similar compounds, is synthesized from 4-bromo-2-fluoroaniline. Its low pKa value and the presence of a pendant amine facilitate attachment to polymers, especially for constructing glucose sensing materials (Das et al., 2003).
Suzuki-Miyaura Coupling Reactions
Polyfluorophenylboronic acid, closely related to the compound , is used in Suzuki-Miyaura reactions, which are challenging due to the tendency of boronic acids to deboronate under basic conditions. These reactions are vital for various applications (Kinzel, Zhang, & Buchwald, 2010).
Boronic Acid Catalysis
Boronic acids, including derivatives, are versatile in chemistry for reactions, molecular recognition, and medical applications. They catalyze reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
Boronic acid's interaction with diols is leveraged in fluorescent sensors to probe carbohydrates and bioactive substances. This review focuses on the fluorescence properties of various boronic acid sensors (Huang et al., 2012).
Borylation Chemistry Advances
Boronic acids are central to borylation reactions in chemistry. Tris(pentafluorophenyl)borane, a similar compound, is extensively used in reactions like borylation, hydrogenation, and Lewis acid catalysis (Lawson & Melen, 2017).
Synthesis of Covalently Linked Conjugates
3-Bromo boron dipyrromethene, similar to the compound , is used to prepare BODIPY–chromophore conjugates, which are significant in photophysical studies and potential applications in imaging and sensing (Khan & Ravikanth, 2011).
Metallocene Activation
Compounds like tris(pentafluorophenyl)boron, related to boronic acids, react with nitrogen-containing compounds to form coordination adducts, which are used in metallocene activation for polymerization of olefins (Focante, Mercandelli, Sironi, & Resconi, 2006).
Sensing Applications
Boronic acids' ability to interact with diols enables their use in sensing applications, biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (3-Bromo-2,4-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s stability could potentially enhance its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
(3-bromo-2,4-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYAIRRGHDIHNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Br)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)
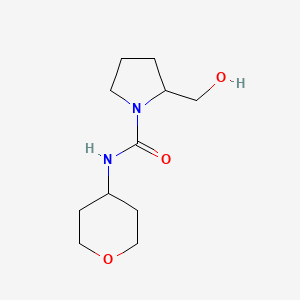

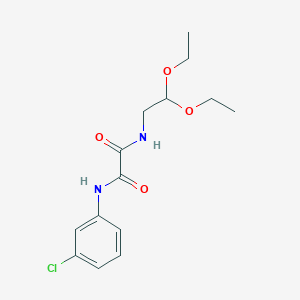
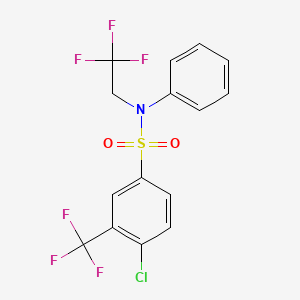
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)
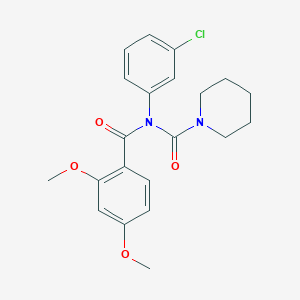
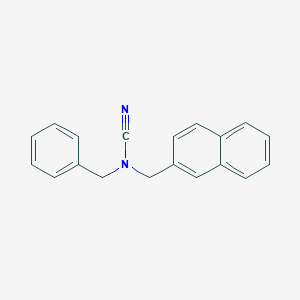
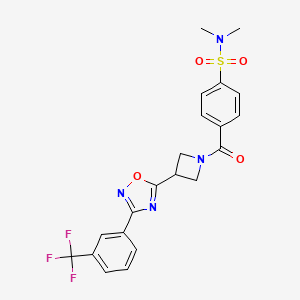
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)
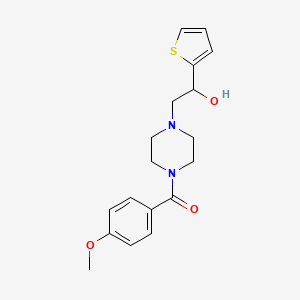
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
